3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The structure comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit . The NMR data for a similar compound shows the presence of various proton and carbon signals .
Chemical Reactions Analysis
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold has been utilized to lock the (Z, E)-butadiene linker of vinylogous CA-4, which is an effective strategy to maintain potent antiproliferative activity . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Facile Synthesis and Fungicidal Activity
Research has highlighted the facile synthesis of heteroaryl triazolo[3,4-b][1,3,4]thiadiazoles, including compounds structurally related to 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline, demonstrating fungicidal activity. The synthesis process involves condensation reactions leading to the formation of compounds with potential agricultural applications due to their fungicidal properties (El-Telbani et al., 2007).
Crystal Structure Determination
Studies on the crystal structure of related compounds have provided insights into their molecular configuration and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science (Dong et al., 2002).
Biological Activity
Antimicrobial Properties
Several research efforts have focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles with varied substituents to evaluate their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications as antimicrobial agents (Taha, 2008), (Gomha & Riyadh, 2011).
Future Directions
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise in various pharmacological activities . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action. The development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising direction .
Mechanism of Action
Target of Action
The compound “3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been found to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Related compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the stability of related compounds can be influenced by factors such as temperature .
Properties
IUPAC Name |
3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-6-9(13)7(8)2/h4-6H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYVJGKVKTAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.